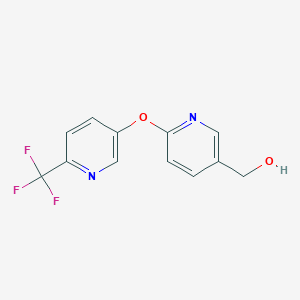
7H-Purin-6-amine, 8,9-dihydro-N-(phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)-8,9-dihydro-7H-purin-6-amine is a synthetic adenine derivative that has garnered significant interest in medicinal chemistry. This compound features a unique tetrahydro-2H-pyran ring, which enhances its biological activity and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)-8,9-dihydro-7H-purin-6-amine begins with adenine as the nucleobase foundation. The N9 position of adenine is modified by introducing a benzyl group, which enhances molecular stability and reactivity. The critical step involves a Michael addition where the adenine derivative reacts with a pre-formed activated alkene derived from tetrahydropyran. This step is optimized for regioselectivity and correct formation of the tetrahydro-2H-pyran ring .
Industrial Production Methods
In industrial settings, the synthesis involves dissolving alcohol in PrOH, adding TEA and 6-chloro-9-(tetrahydropyran-2-yl)purine to the reaction mixture, and heating at 45°C for 6 hours. The mixture is then cooled, filtered, and the filtrate is purified by column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)-8,9-dihydro-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)-8,9-dihydro-7H-purin-6-amine has broad applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in cellular metabolism and protection against neurodegenerative diseases.
Medicine: Explored for its antiviral and anticancer properties, potentially interfering with DNA and RNA processes.
Industry: Used in the development of new therapeutic agents and in agricultural applications as a synthetic cytokinin
Mechanism of Action
The compound exerts its effects by modulating enzymatic activities involved in cellular repair and apoptosis. It targets specific molecular pathways, enhancing biological activity and improving pharmacokinetic properties. The tetrahydro-2H-pyran ring plays a crucial role in facilitating easier crossing of cellular membranes, thus improving bioavailability .
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: Another synthetic cytokinin with similar growth-promoting effects in plants.
6-Chloropurine: Used as a precursor in the synthesis of various adenine derivatives.
Uniqueness
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)-8,9-dihydro-7H-purin-6-amine stands out due to its unique tetrahydro-2H-pyran ring, which enhances its biological activity and pharmacokinetic properties. This structural modification makes it a promising candidate for various therapeutic applications .
Properties
Molecular Formula |
C17H21N5O |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-benzyl-9-(oxan-2-yl)-7,8-dihydropurin-6-amine |
InChI |
InChI=1S/C17H21N5O/c1-2-6-13(7-3-1)10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-4-5-9-23-14/h1-3,6-7,11,14,21H,4-5,8-10,12H2,(H,18,19,20) |
InChI Key |
FKRXYPROOUJTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2CNC3=C(N=CN=C32)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B15216240.png)
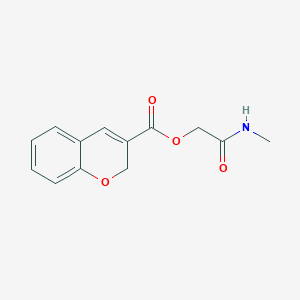
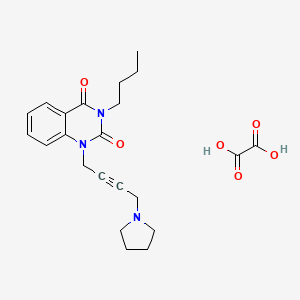
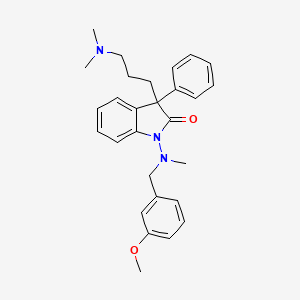

![3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione](/img/structure/B15216261.png)
![5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15216273.png)


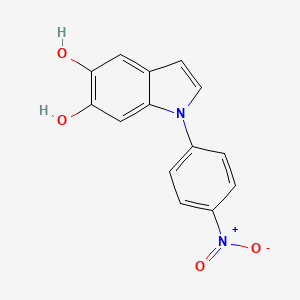
![2-[2-Amino-6-(methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B15216305.png)

![5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione](/img/structure/B15216312.png)
